molecular formula C12H16ClNO3 B3012452 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide CAS No. 1334376-51-0

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Cat. No. B3012452
CAS RN: 1334376-51-0
M. Wt: 257.71
InChI Key: NNCHBTICYVOEIA-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide" is not directly studied in the provided papers. However, similar compounds with chloro and methoxy substituents on a benzamide structure have been investigated for various properties and activities. These compounds often exhibit interesting chemical and biological properties, such as antiemetic, parasympathomimetic activity, and potential as a β-amyloid aggregation inhibitor .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from commercially available or readily synthesized intermediates. For example, the synthesis of optical isomers of a benzamide derivative was achieved using optically active pyrrolidine di-p-toluenesulfonate, which was prepared from trans-4-hydroxy-L-proline . Another synthesis involved a Pummerer reaction followed by desulfurization to obtain a benzofuran derivative . These methods highlight the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and analytical techniques. X-ray diffraction studies have revealed the presence of intramolecular hydrogen bonds and the orientation of substituent groups relative to the benzamide core . Additionally, polymorphism, which is the ability of a compound to exist in more than one crystalline form, has been observed and characterized for a benzamide derivative .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, showing that some benzamide derivatives can act as electrophiles, reacting with nucleophiles like cyanide or glutathione under certain conditions . The presence of chloro and methoxy groups can influence the reactivity, as seen in the formation of reactive electrophilic methyleneimines from an acetoxymethyl derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the molar refractivity and polarizability of a benzamide hydrochloride monohydrate were studied, showing concentration-dependent effects in aqueous solutions . Thermal analysis has been used to determine the stability and phase transitions of polymorphic forms, with one form being thermodynamically more stable than the other . The quantitative analysis of a glyburide analogue in biological matrices demonstrated the importance of developing specific bioanalytical methods for these compounds .

Scientific Research Applications

Neuroleptic Activity

A study by Iwanami et al. (1981) investigated benzamides, including compounds related to 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide, for their potential as neuroleptics. The research demonstrated a correlation between the structure of these benzamides and their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Synthesis and Pharmacological Activity

Yanagi et al. (1999) explored the synthesis of various optical isomers of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide. Their research focused on the affinity of these isomers for 5-hydroxytryptamine 4 (5-HT4) receptors, suggesting potential pharmacological applications (Yanagi, Kitajima, Anzai, Kodama, Mizoguchi, Fujiwara, Sakiyama, Kamoda, & Kamei, 1999).

Gastrokinetic Agents

Kato et al. (1992) synthesized a series of benzamides, closely related to the chemical of interest, as potential gastrokinetic agents. These compounds were evaluated for their effects on gastric emptying in rats, revealing insights into their potential therapeutic applications (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Antipsychotic Properties

A study by Meltzer et al. (1983) examined YM-09151-2, a compound similar to this compound, for its antipsychotic properties. The research indicated its potent antagonistic effect on D2-type dopamine receptors, suggesting its potential in treating psychosis (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).

Quantitative Analysis in Biological Matrices

Zalavadia (2016) developed a bioanalytical method for quantifying a glyburide analogue, closely related to the chemical of interest, in mouse plasma and whole blood. This study is significant for pharmacokinetic evaluations in biological systems (Zalavadia, 2016).

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For benzamides, potential areas of interest could include exploring their biological activities, developing new synthesis methods, and investigating their potential as building blocks for more complex molecules .

properties

IUPAC Name

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCHBTICYVOEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)Cl)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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